molecular formula C4H7N3O B1230403 5-Aminomethylpyrazolin-5-one CAS No. 33512-95-7

5-Aminomethylpyrazolin-5-one

Cat. No.: B1230403
CAS No.: 33512-95-7
M. Wt: 113.12 g/mol
InChI Key: MKSFCAQPDWJPND-UHFFFAOYSA-N
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Description

5-Aminomethylpyrazolin-5-one is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

5-Aminomethylpyrazolin-5-one plays a crucial role in biochemical reactions, particularly in the synthesis of pyrazoles and pyrazolones. It interacts with various enzymes and proteins, facilitating the formation of highly functionalized pyrazole and pyrazolone derivatives . These interactions are primarily catalytic, involving organo- and metal-catalysts that enhance the reactivity of this compound.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes related to cellular aging and inflammation . This modulation can lead to significant changes in cellular behavior, including alterations in metabolic pathways and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic activity. The compound’s mechanism of action involves the formation of stable complexes with target enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the reactivity of this compound in asymmetric synthesis reactions can vary depending on the duration and conditions of the experiment . Long-term exposure to the compound may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may enhance metabolic activity and promote beneficial effects, such as improved energy balance and reduced fat accumulation . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic pathways and enzyme activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in amino acid metabolism, influencing the synthesis and degradation of key metabolites . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethylpyrazolin-5-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolinone ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve the overall yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethylpyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolinones and pyrazoles, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Aminomethylpyrazolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminomethylpyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminopyrazole
  • 5-Aminopyrazolone
  • 5-Aminopyrazolidinone

Uniqueness

5-Aminomethylpyrazolin-5-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and medicinal research .

Properties

IUPAC Name

5-(aminomethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSFCAQPDWJPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187152
Record name 5-Aminomethylpyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-95-7
Record name 5-Aminomethylpyrazolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminomethylpyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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